molecular formula C8H10BrNO B1628807 2-(Bromomethyl)-3-methoxy-6-methylpyridine CAS No. 848696-31-1

2-(Bromomethyl)-3-methoxy-6-methylpyridine

Cat. No. B1628807
M. Wt: 216.07 g/mol
InChI Key: KEIPEIIYYIDMEF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an ester, an alcohol, etc.) and its role or use in industry or research.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions needed for these reactions to occur.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability. It could also include spectroscopic properties, such as UV/Vis, IR, and NMR spectra.


Scientific Research Applications

  • Polymer Synthesis

    • Summary of Application : The compound is used in the synthesis of block copolymers .
    • Methods of Application : The process involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . The primary parameters, such as concentration and time, that affect the reaction were evaluated .
    • Results or Outcomes : The products were characterized by FT-IR, 1H-NMR, GPC, and TGA . The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .
  • Organic Reactions Study

    • Summary of Application : The compound is used to study organic reactions.
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.
    • Results or Outcomes : The specific results or outcomes were not detailed in the source.
  • Synthesis of Vicinal Haloether Compounds

    • Summary of Application : The compound is used in the synthesis of vicinal haloether compounds .
    • Methods of Application : The process involves the synthesis of two novel vicinal haloether compounds from β, β-dicyanostyrene .
    • Results or Outcomes : The compounds were characterized by NMR . Future work will emphasize exploring the scope of β, β-dicyanostyrene derivatives and illustrating the reaction mechanism .
  • pH Indicator

    • Summary of Application : Bromothymol blue, a compound with a similar bromomethyl group, is used as a pH indicator .
    • Methods of Application : It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Results or Outcomes : It is typically sold in solid form as the sodium salt of the acid indicator .
  • Bromomethylation of Thiols

    • Summary of Application : An efficient method for the bromomethylation of thiols has been developed, which advantageously minimizes the generation of highly toxic byproducts .
    • Methods of Application : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
    • Results or Outcomes : Fluorinated bromomethyl has been used for the preparation of fluorinated surfactants, which some exhibit antimicrobial activity .
  • Synthesis of 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile

    • Summary of Application : The compound 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile, which has a similar bromomethyl group, is listed in the EPA Substance Registry Services .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .
  • Continuous Photochemical Benzylic Bromination

    • Summary of Application : The compound is used in continuous photochemical benzylic bromination .
    • Methods of Application : The process involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
    • Results or Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .
  • Pesticide

    • Summary of Application : Bromomethane, a compound with a similar bromomethyl group, was used extensively as a pesticide until being phased out by most countries in the early 2000s .
    • Methods of Application : It was produced both industrially and biologically .
    • Results or Outcomes : It is a recognized ozone-depleting chemical .

Safety And Hazards

This would involve researching the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storing the compound.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties or reactivity.


I hope this general outline is helpful. For a more specific analysis, I would need more detailed information on a well-studied compound. If you have another compound in mind, feel free to ask!


properties

IUPAC Name

2-(bromomethyl)-3-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPEIIYYIDMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619368
Record name 2-(Bromomethyl)-3-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-3-methoxy-6-methylpyridine

CAS RN

848696-31-1
Record name 2-(Bromomethyl)-3-methoxy-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848696-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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